molecular formula C10H11Cl2NOS B2537955 2-CHLORO-N-[(5-CHLOROTHIOPHEN-2-YL)METHYL]-N-(PROP-2-EN-1-YL)ACETAMIDE CAS No. 851176-39-1

2-CHLORO-N-[(5-CHLOROTHIOPHEN-2-YL)METHYL]-N-(PROP-2-EN-1-YL)ACETAMIDE

Cat. No.: B2537955
CAS No.: 851176-39-1
M. Wt: 264.16
InChI Key: XDQUZKNFXBHIOZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide is a chemical compound with the molecular formula C10H11Cl2NOS It is characterized by the presence of a chlorinated thiophene ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide typically involves the reaction of 2-chloroacetamide with 5-chlorothiophene-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide
  • 2-Chloro-N-(prop-2-en-1-yl)acetamide

Uniqueness

2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide is unique due to the presence of both a chlorinated thiophene ring and an acetamide group, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NOS/c1-2-5-13(10(14)6-11)7-8-3-4-9(12)15-8/h2-4H,1,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQUZKNFXBHIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=C(S1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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